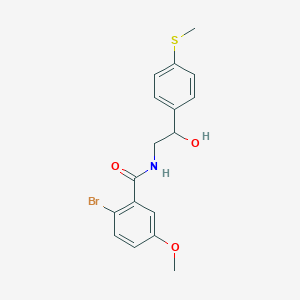

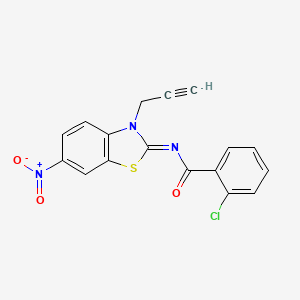

![molecular formula C17H15N3O4S2 B2628298 Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797342-47-2](/img/structure/B2628298.png)

Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is a compound that has been synthesized and evaluated for its activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase inhibitory activities . It has been recognized as an important cancer drug target .

Synthesis Analysis

A series of benzo[c][1,2,5]thiadiazol-5-yl imidazoles and thieno[3,2-c]-pyridin-2-yl imidazoles were designed, synthesized, and evaluated for their activin receptor-like kinase 5 (ALK5) activities . The synthesis was carried out in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis

The molecular structure of this compound has been optimized using standard DFT with a general gradient approximation of Perdew, Burke, and Ernzerhof (GGA-PBE) functionals and a double-ζ plus polarization (DZP) basis set with a 200 Ry charge density mesh cutoff .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts .Aplicaciones Científicas De Investigación

Photovoltaics

Electron donor–acceptor (D–A) systems based on the BTZ motif have been extensively researched for use in photovoltaics . The BTZ group, being a strongly electron-accepting moiety, is particularly useful in photovoltaic applications.

Fluorescent Sensors

The BTZ motif is also used in the development of fluorescent sensors . These sensors can be used in various fields, including biological imaging and environmental monitoring.

Visible-Light Organophotocatalysts

Interestingly, the BTZ motif has potential use as visible-light organophotocatalysts . This application has not received any in-depth study yet, but the initial findings are promising.

Drug Discovery and Design

Thiadiazole derivatives, which include the BTZ motif, are used in molecular docking studies to predict binding energies and interactions with biological targets. This demonstrates their significance in drug discovery and design.

Bioimaging Probes

The BTZ group has been researched for use as bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This can be particularly useful in medical diagnostics and research.

Photocatalytic Applications

Research has also been conducted into the photocatalytic applications of the BTZ group . This has mainly been limited to heterogeneous systems involving BTZ containing metal–organic frameworks.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-24-12-3-5-13(6-4-12)26(22,23)14-9-20(10-14)17(21)11-2-7-15-16(8-11)19-25-18-15/h2-8,14H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHKSSNCEMSMHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

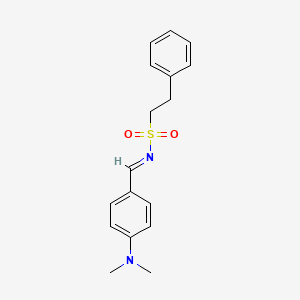

![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628215.png)

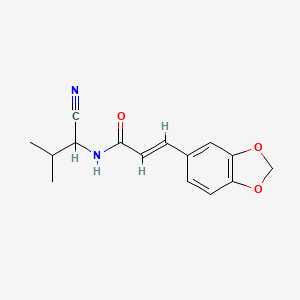

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628218.png)

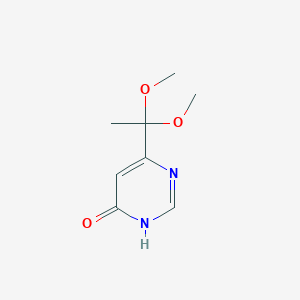

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2628220.png)

![Methyl 2-[3-(furan-2-ylmethyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetate](/img/structure/B2628224.png)

methyl]-2-oxocyclohexanecarboxylate](/img/structure/B2628227.png)

![4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2628234.png)